REACTION_CXSMILES
|
CC(C)=O.[C:5]1(=O)[C:15]2=[C:16]3[C:11](=[CH:12][CH:13]=[CH:14]2)[CH:10]=[CH:9][CH:8]=[C:7]3[C:6]1=O.[NH2:19][C:20]1[CH:21]=[C:22]([CH:26]=[CH:27][C:28]=1[NH2:29])[C:23]([OH:25])=[O:24]>CN(C)C=O>[CH:8]1[C:7]2[C:6]3[C:5]([C:15]4[C:16]=2[C:11]([CH:12]=[CH:13][CH:14]=4)=[CH:10][CH:9]=1)=[N:19][C:20]1[C:28](=[CH:27][CH:26]=[C:22]([C:23]([OH:25])=[O:24])[CH:21]=1)[N:29]=3
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(C(C2=CC=CC3=CC=CC1=C23)=O)=O
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
to be stirred at room temperature for 21 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
to obtain a crude composition
|
Type
|
FILTRATION
|
Details
|
filtered again
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
by washing in dimethylformamide
|
Reaction Time |
21 h |
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C=CC=C3C2=C1C1=NC2=CC=C(C=C2N=C13)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |